Dimethyl glutarate

Descripción general

Descripción

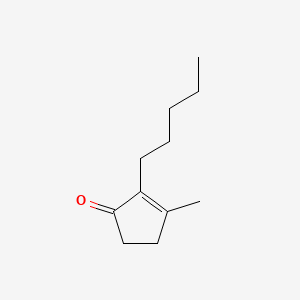

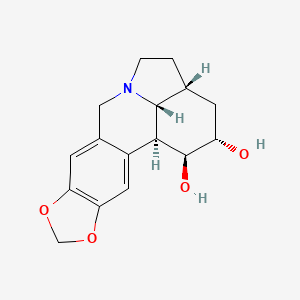

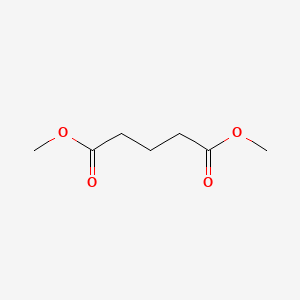

Dimethyl glutarate, also known as glutaric acid dimethyl ester, dimethyl ester, pentanedioic acid, or dimethyl pentanedioate, is an organic chemical with the molecular formula C7H12O4 . It is a colorless liquid with a faint agreeable odor .

Synthesis Analysis

This compound is used as a valuable intermediate in the laboratory synthesis of various pharmaceutical drugs and drug candidates. Its reactive ester groups allow for efficient coupling reactions with other molecules, facilitating the construction of complex molecules with desired biological activities. One method of synthesis involves electrochemical fluorination .Molecular Structure Analysis

The molecular formula of this compound is C7H12O4 . The linear formula is CH3-OOC-(CH2)3-COO-CH3 .Chemical Reactions Analysis

This compound is an ester. Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .Physical And Chemical Properties Analysis

This compound is a colorless liquid with a boiling point of 199.4-203°F and a molecular weight of 160.17 . It has a flash point of 218°F and a specific gravity of 1.087 . It is soluble in water and very soluble in alcohol and ether .Aplicaciones Científicas De Investigación

Synthesis and Kinetics

Dimethyl glutarate has been a subject of study in various synthetic processes. For instance, it was prepared using glutaric acid and methanol, with phosphotungstic acid as a catalyst, revealing a third-order irreversible reaction mechanism with specific kinetic parameters (Liu Guo-ji, 2009). Additionally, it's used in the Stobbe condensation with keto-esters, leading to the production of polycyclic compounds (A. Chatterjee et al., 1971).

Green Chemistry and Biomass Conversion

In green chemistry, glutamic acid, a renewable platform molecule, can be converted into bio-based this compound through metal-catalyzed reductive deamination. This process also yields methylamines, demonstrating an environmentally friendly approach to utilizing biomass waste streams (Free De Schouwer et al., 2017).

Hydrolysis Studies

Research on the hydrolysis of this compound explored the effects of catalyst loadings, temperatures, and molar ratios, achieving high yields of glutaric acid under specific conditions. This study contributes to understanding the chemical behavior and potential applications of this compound in various reactions (Fanwen Xin, 2011).

Material Science Applications

In the field of material science, poly(dimethyltin glutarate) has been identified as a prospective material for high dielectric applications. Its properties, such as dielectric constant and breakdown strength, can be tuned for specific applications, showing potential for use in electronic devices (Aaron F. Baldwin et al., 2015).

Electrochemical Studies

The electrochemical fluorination of this compound has led to the successful synthesis of monofluoro this compound, a compound with potential applications in various industrial processes. This research contributes to the understanding of electrochemical reactions involving this compound and its derivatives (N. Ilayaraja et al., 2010).

Photolysis Research

Investigations into the photolysis of this compound derivatives have provided insights into reaction mechanisms and potential applications in polymer chemistry and environmental sciences. Understanding these reaction pathways is crucial for developing new materials and addressing environmental concerns [(Takao Kimura et al., 1994)](https://consensus.app/papers/transformation-telomers-photolysis-dimethyl-kimura/27f623ed17d7523782ce90cb61776337/?utm_source=chatgpt).

Paint and Coating Industry

This compound has also found applications in the synthesis of low molecular weight oligomers for paint formulations. These oligomers improve the detergent resistance of paints, demonstrating the versatility of this compound in industrial applications (J. Lin et al., 1993).

Innovative Catalysis

The synthesis of this compound from cyclobutanone and dimethyl carbonate over solid base catalysts represents an innovative approach in catalysis. This process highlights the potential of this compound in developing new synthetic routes and catalysts (C. Zhi, W. Dudu, 2012).

Analytical Chemistry

In analytical chemistry, this compound has been used as an internal standard in the determination of other compounds by GC-MS, demonstrating its utility in improving the accuracy and reliability of chemical analyses (P. Cheng, 2011).

Air Pollution Studies

The reaction of this compound with the OH radical in the atmosphere has been studied to understand its role in the formation of photochemical air pollution. This research is crucial for assessing the environmental impact of commercial solvents and developing strategies for pollution control (E. C. Tuazon et al., 1999).

Biochemical Research

This compound has been used in biochemical research, such as in the study of trypsin specificity and enzymatic processes. This highlights its role in advancing our understanding of biochemical reactions and enzyme behavior (P. G. Hultin, J. B. Jones, 1992).

Enzymatic Production

The enzymatic desymmetrization of this compound derivatives has been explored for the efficient production of specific compounds, showcasing the potential of this compound in biotechnological applications and the pharmaceutical industry (Weiming Liu et al., 2012).

Medical Device Improvement

This compound has been studied in the context of improving bioprosthesis by exploring the effect of space fillers in cross-linking processes. This research is significant in advancing medical device technology and enhancing the durability and effectiveness of heart valve xenografts (Saeromi Jeong et al., 2013).

Mecanismo De Acción

Target of Action

Dimethyl glutarate (DMG) is an ester It is known that esters react with acids to liberate heat along with alcohols and acids .

Mode of Action

It is believed that the mode of action of DMG involves both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways . These pathways lead to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .

Biochemical Pathways

DMG is thought to affect the tricarboxylic acid (TCA) cycle . The TCA cycle is a central metabolic network in most organisms. This keto-acid also lends itself to a variety of chemical manipulation thus affording value-added products with numerous commercial applications .

Result of Action

It is believed that dmg and its primary metabolite monomethyl fumarate (mmf) are responsible for its therapeutic effect in relapsing–remitting multiple sclerosis (rrms) .

Action Environment

It is known that esters, including dmg, react with acids and strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Therefore, the presence of acids and the temperature of the environment could potentially influence the action of DMG.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

dimethyl pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-10-6(8)4-3-5-7(9)11-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDYIOOONNVFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Record name | DIMETHYL GLUTARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025122 | |

| Record name | Dimethyl glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl glutarate is a colorless liquid. (USCG, 1999), Liquid; Water or Solvent Wet Solid, Liquid, Liquid with an agreeable odor; [HSDB], Colorless liquid | |

| Record name | DIMETHYL GLUTARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanedioic acid, 1,5-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl glutarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4947 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/538 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

199.4 to 203 °F at 13 mmHg (USCG, 1999), 213.5-214 °C @ 752 MM HG; 93.5-94.5 °C @ 13 MM HG, 199.4-203 °F | |

| Record name | DIMETHYL GLUTARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/538 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

218 °F (USCG, 1999), 103 °C, 218 °F | |

| Record name | DIMETHYL GLUTARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl glutarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4947 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/538 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

VERY SOL IN ALC, ETHER | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.087 (USCG, 1999) - Denser than water; will sink, 1.0876 @ 20 °C/4 °C, 1.087 | |

| Record name | DIMETHYL GLUTARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/538 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

LIQUID | |

CAS RN |

1119-40-0 | |

| Record name | DIMETHYL GLUTARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl glutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, 1,5-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I9VFA346P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/538 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-42.5 °C | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of dimethyl glutarate?

A1: this compound has a molecular formula of C7H12O4 and a molecular weight of 160.17 g/mol. [, ]

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) is commonly used to analyze DMG, particularly in mixtures with other dibasic esters. [, ] Fourier-transform infrared (FT-IR) spectroscopy can identify characteristic functional groups. []

Q3: Can this compound be synthesized from renewable resources?

A3: Yes, DMG can be synthesized from glutamic acid, a promising renewable platform molecule abundantly available in biomass waste and fermentation processes. []

Q4: What is a key intermediate in the synthesis of this compound from cyclobutanone and dimethyl carbonate?

A4: Carbomethoxycyclobutanone (CMCB) is produced in the first step of this reaction. Solid base catalysts like MgO can then further convert CMCB to DMG. []

Q5: How does the choice of catalyst and support affect this compound synthesis?

A5: Platinum supported on titanium dioxide (Pt/TiO2) exhibits high activity and selectivity for DMG synthesis via the reductive deamination of N,N-dimethylglutamic acid. The interaction between Pt and the moderate acidity of TiO2 enhances the C-N hydrogenolysis reaction. []

Q6: Can phosphotungstic acid be used as a catalyst for this compound synthesis?

A6: Yes, phosphotungstic acid effectively catalyzes the esterification of glutaric acid with methanol to produce DMG. This reaction follows a third-order irreversible kinetic model. []

Q7: Can p-toluene sulfonic acid catalyze the synthesis of this compound?

A7: Yes, p-toluene sulfonic acid is an effective catalyst for the esterification of glutaric acid with methanol to produce DMG, with cyclohexane often used as an azeotropic solvent to improve yields. []

Q8: What are the solubility characteristics of this compound?

A8: DMG exhibits slightly positive deviations from ideal solution behavior when mixed with methanol. It can be used as a solvent for adipic, glutaric, and succinic acids, and its solubility characteristics have been thermodynamically modeled using NRTL-HOC and UNIQUAC-HOC models. [, ]

Q9: Is this compound used in industrial applications?

A9: Yes, DMG is a component of some industrial solvents, particularly those derived from cyclohexane oxidation processes. These solvents often contain a mixture of dibasic esters, including dimethyl adipate and dimethyl succinate. []

Q10: What applications utilize this compound in polymer chemistry?

A10: DMG is used as a plasticizer in polylactic acid-containing aqueous dispersions to enhance film formation at room temperature. [] It is also a component of some solvent materials for polytetrafluoroethylene high-frequency microwave copper-clad plates. []

Q11: How is this compound employed in wood adhesive formulations?

A11: DMG is a component in novel wood adhesives based on Chinese yam starch, contributing to improved bonding strength and water resistance. []

Q12: What are the environmental concerns regarding this compound release?

A12: As an industrial solvent, DMG can be released into the atmosphere, where it reacts with OH radicals and contributes to photochemical air pollution. Its estimated tropospheric lifetime due to this reaction ranges from 1.4 to 8.3 days. [, ]

Q13: What are the major pyrolysis products of biodiesel phenolic urethane binders containing this compound?

A13: Pyrolysis of these binders, simulating conditions during metal casting, produces CO, CO2, CH4, and methyl esters like DMG, dimethyl adipate, and methyl oleate. Hazardous air pollutants like benzene, toluene, xylene, phenol, and cresols are also generated. []

Q14: Does this compound impact microbial activity?

A14: Research indicates that DMG, along with phosphate buffer, can protect Escherichia coli and Staphylococcus aureus from inactivation by high hydrostatic pressure, potentially due to its influence on water compressibility and specific ion effects. []

Q15: Is this compound used in the food industry?

A15: While not directly used in food products, DMG is a byproduct in the purification of L-malic acid, a common food additive, via reactive extraction using trioctylmethylammonium chloride (TOMAC). []

Q16: Can this compound be used in cleaning agents?

A16: Yes, environmentally-friendly cleaning agents utilizing DMG alongside other esters, alcohols, and high-purity hydrocarbon solvents have been developed as alternatives to acetone-based cleaners. These formulations offer high cleaning efficiency, low toxicity, and reduced environmental impact. []

Q17: Are there applications for this compound in graffiti removal?

A17: DMG is a key component in non-aqueous graffiti cleaning solutions due to its ability to dissolve graffiti, grease, and other contaminants. These solutions often incorporate anhydrous surfactants and offer a long shelf life due to the stability of DMG in the absence of water. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.